![molecular formula C22H21N5O3 B2943539 2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-79-1](/img/structure/B2943539.png)
2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ethoxy group, a pyrazolo[3,4-d]pyrimidin-5(4H)-one group, and a p-tolyl group . These groups are common in organic chemistry and are often seen in various chemical compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-one group. This group contains a pyrimidine ring fused with a pyrazole ring, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For instance, tolyl groups can act as leaving groups in nucleophilic substitutions .Applications De Recherche Scientifique
Anticancer Activity
- Design and Synthesis for Anticancer Applications: Certain derivatives similar to the queried compound have been synthesized with the aim of discovering new anticancer agents. For example, different aryloxy groups attached to the C2 of the pyrimidine ring in similar acetamide derivatives showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
- Radioligand for Imaging: A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure to the queried compound, has been reported as selective ligands for the translocator protein (18 kDa), indicating their use in imaging and diagnostic applications. DPA-714, a compound within this series, designed with a fluorine atom for labeling with fluorine-18, enables in vivo imaging using positron emission tomography (PET) (F. Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes and Antioxidant Properties: Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This suggests their potential application in developing agents with antioxidant properties (K. Chkirate et al., 2019).
Molecular Docking and Computational Studies
- Molecular Docking for Drug Discovery: Compounds including pyrazolopyrimidinone derivatives have been evaluated for their binding within various protein targets through molecular docking and computational studies. This approach aids in the rational design of drugs with specific biological activities (J. Sebhaoui et al., 2020).
Novel Syntheses and Chemical Reactivity
- Synthesis and Chemical Reactivity: Research into novel syntheses of compounds with structures similar to the queried compound has led to the development of diverse heterocyclic compounds. These studies not only expand the chemical space of these molecules but also explore their potential biological activities (O. Farouk et al., 2021).
Antimicrobial Activity
- Antimicrobial Applications: Some derivatives have been synthesized and tested for their antimicrobial properties, indicating the broad potential of these compounds in developing new antimicrobial agents (S. Bondock et al., 2008).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-18-10-6-16(7-11-18)12-20(28)25-26-14-23-21-19(22(26)29)13-24-27(21)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHPNYONUQNTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2943457.png)
![4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2943459.png)
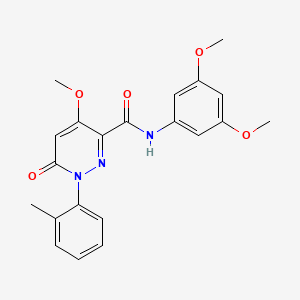
![3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2943465.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

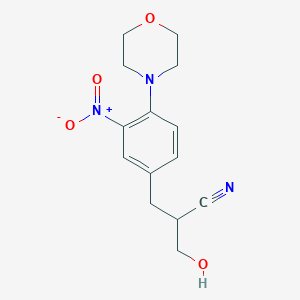

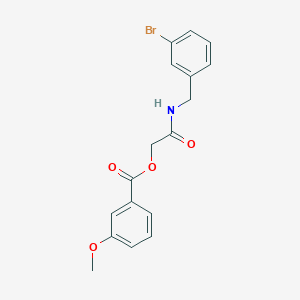

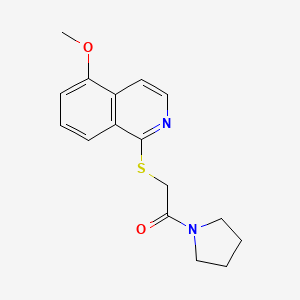
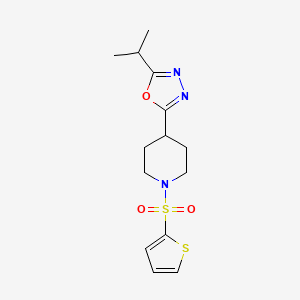
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)
